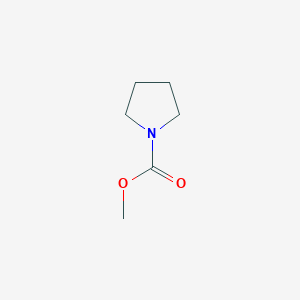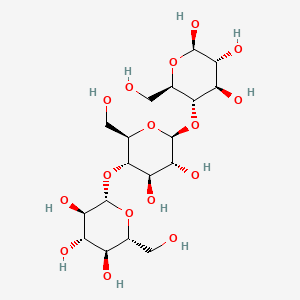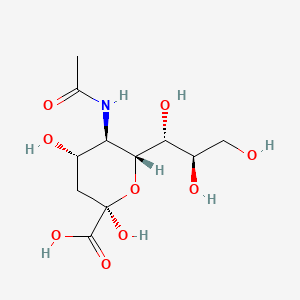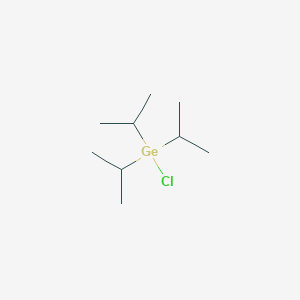
2-(3-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
説明
This usually includes the IUPAC name, other names, and structural formula of the compound. It may also include its appearance and odor .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It’s important to note the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, etc., to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc .科学的研究の応用
Synthesis and Polymer Applications The compound 2-(3-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is crucial in the synthesis of novel polymeric materials. Research has demonstrated its role in creating new diacid monomers and poly (ester-imide)s, showcasing a relationship between thermal properties and solubility. These polymeric materials exhibit excellent solubility in polar aprotic solutions due to the presence of flexible groups in the polymer backbone, alongside improved thermal stability, with a significant weight loss occurring at temperatures ranging from 700 to 800°C (Kamel, Mutar, & Khlewee, 2019). Additionally, unsaturated polyamide–imides synthesized from this compound are noted for their solubility in highly polar solvents, enhanced thermal stability, and capability for crosslinking reactions to produce materials with even higher thermal stability (Maiti & Ray, 1983).
Optical and Electronic Properties The importance of 2-(3-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid extends into the development of novel soluble poly(amide‐imide)s with different pendant substituents, leading to materials with high glass transition temperatures, excellent thermal stability, and notable optical transparency. These materials are promising for applications requiring low dielectric constants and minimal birefringence, such as in optical communications (Li et al., 2017).
Gas Adsorption and Environmental Applications A study on a 3D Ba-MOF based on 2-(4-carboxy-2-methylphenyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid highlighted its unexpected in-situ hydrolysis reaction, resulting in a material with significant CO2 adsorption capabilities. This material demonstrates high separation selectivity for CO2/CH4 and CO2/N2 at ambient conditions, marking it as a potential candidate for CO2 capture from flue gas and natural gas, addressing environmental and energy storage challenges (Wang et al., 2020).
Pharmaceutical and Biological Insights In the realm of pharmaceutical research, derivatives of dioxoisoindoline, including those related to 2-(3-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, have been explored for their potential as AChE inhibitors. This is relevant in the context of Alzheimer’s disease, where such inhibitors play a crucial role. A study synthesized 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione and evaluated its AChE inhibitory activity, revealing promising results with good competitive inhibition and very low acute toxicity, suggesting potential applications in treating neurological disorders (Andrade-Jorge et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16(20)21)8-13(12)15(17)19/h2-8H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMUJAYJCCNHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354939 | |
| Record name | 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
67822-73-5 | |
| Record name | 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxo-2-m-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1617806.png)
![Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1617807.png)
![Ethyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B1617810.png)





![N-[(R)-4-phosphopantothenoyl]-L-cysteine](/img/structure/B1617822.png)




